1-(oxetan-2-yl)propan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
1782249-29-9 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-(oxetan-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-2-5(7)6-3-4-8-6/h5-7H,2-4H2,1H3 |
InChI Key |
GVPVBZMMDSENEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCO1)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxetan 2 Yl Propan 1 Ol and Its Stereoisomers
Strategies for Oxetane (B1205548) Ring Formation
The formation of the oxetane ring is the key challenge in the synthesis of 1-(oxetan-2-yl)propan-1-ol. The inherent ring strain of the four-membered ether, estimated to be around 25.5 kcal/mol, requires specific synthetic strategies to overcome this thermodynamic barrier. beilstein-journals.org These strategies can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring expansions or contractions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective method for forming the oxetane ring. These reactions involve the formation of a carbon-oxygen bond within a single molecule to close the four-membered ring.
The cyclodehydration of 1,3-diols is a direct approach to forming oxetanes. royalsocietypublishing.orgrsc.orgrsc.orgpsu.eduresearchgate.net For the synthesis of this compound, the corresponding precursor would be pentane-1,4-diol. This reaction is typically acid-catalyzed, promoting the protonation of one hydroxyl group, which then acts as a leaving group (water) upon nucleophilic attack by the other hydroxyl group. rsc.orgpsu.edu
An improved general method for synthesizing 2-substituted oxetanes from 1,3-diols involves the reaction of the diol with acetyl chloride to form a chlorohydrin acetate, which is subsequently treated with a hot alkali solution to induce cyclization. acs.orgresearchgate.netresearchgate.net This two-step process provides a more controlled route to the oxetane ring compared to direct dehydration.
| Reactant | Catalyst/Reagent | Product | Yield | Reference |
| Butane-1,4-diol | H3PW12O40 | Tetrahydrofuran (B95107) | 98% | royalsocietypublishing.org |
| Pentane-1,5-diol | H3PW12O40 | Tetrahydropyran (B127337) | - | royalsocietypublishing.orgrsc.org |
| Hexane-1,6-diol | H3PW12O40 | Oxepane | 80% | royalsocietypublishing.orgrsc.org |
| 1,3-Butanediol | 1. Acetyl chloride 2. Hot alkali | 2-Methyloxetane | - | acs.orgresearchgate.netresearchgate.net |
The Williamson ether synthesis, a classic method for forming ethers, can be adapted for intramolecular reactions to form cyclic ethers, including oxetanes. beilstein-journals.orgwikipedia.orgbyjus.comwvu.edumasterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile displacing a halide or other suitable leaving group within the same molecule. wikipedia.orgbyjus.commasterorganicchemistry.com To synthesize this compound, a precursor such as 1-halopentan-4-ol or 4-halopentan-1-ol would be required. The reaction is typically carried out in the presence of a strong base to deprotonate the alcohol, forming the nucleophilic alkoxide. masterorganicchemistry.com The efficiency of the cyclization is dependent on the concentration of the substrate and the nature of the leaving group. For the formation of four-membered rings, this intramolecular approach can be effective, though it competes with intermolecular reactions. masterorganicchemistry.com
Stereocontrolled synthesis of substituted oxetanes has been achieved through enantioselective reduction of β-halo ketones, followed by cyclization promoted by a base like potassium hydroxide. acs.org
| Reactant Type | Key Transformation | Product | Reference |
| Halohydrin | Intramolecular SN2 reaction | Epoxide/Oxetane | wikipedia.org |
| Two alcohols | Conversion of one to a tosylate, then reaction | Asymmetrical ether | wikipedia.org |
| β-Halo ketone | Enantioselective reduction followed by cyclization | Enantioenriched 2-aryl-substituted oxetane | acs.org |
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the formation of cyclic ethers. While specific examples for this compound are not prevalent, palladium-catalyzed intramolecular C-O bond formation represents a potential route. These methods often involve the activation of an allylic or other unsaturated system by a palladium catalyst, followed by intramolecular attack of a hydroxyl group. Further research in this area could lead to efficient and stereoselective syntheses of substituted oxetanes. semanticscholar.org
Photochemical [2+2] Cycloaddition Reactions (Paternò−Büchi)
The Paternò−Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. wikipedia.orgslideshare.netnih.govrsc.org This reaction proceeds through the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical affords the oxetane ring. slideshare.net
For the synthesis of this compound, the Paternò−Büchi reaction could theoretically be performed between propanal and an appropriate alkene, or between a carbonyl compound and an alkene that would allow for subsequent modification to the desired product. However, regioselectivity and stereoselectivity can be challenges in this reaction, often leading to a mixture of isomers. wikipedia.org The development of enantioselective catalytic versions of the Paternò-Büchi reaction is an area of active research. acs.org
Ring Contraction and Ring Expansion Methodologies
Alternative strategies for synthesizing oxetanes involve the modification of existing ring systems.
Ring Contraction: Oxetanes can be synthesized via the ring contraction of five-membered rings. beilstein-journals.orgrsc.orgbohrium.com One approach involves the alcoholysis of γ-lactones that contain a leaving group at the α-position. beilstein-journals.orgnih.gov For instance, treatment of α-triflates of γ-lactones with potassium carbonate in methanol (B129727) can lead to an efficient ring contraction to form oxetane-2-carboxylates. nih.gov These carboxylates could then potentially be converted to this compound through standard functional group transformations. Another photochemical method involves the reaction of 2,5-dihydrofurans with diazo compounds under visible light to produce functionalized oxetanes. rsc.orgbohrium.com
Ring Expansion: Ring expansion of three-membered rings, specifically epoxides, can also be used to form oxetanes. beilstein-journals.orgacs.org This can be viewed as a variation of the Williamson ether synthesis where an epoxide is opened by a nucleophile that also carries a leaving group. The resulting intermediate can then undergo intramolecular cyclization to form the four-membered oxetane ring. acs.org
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound and its stereoisomers is a critical area of research, driven by the prevalence of the oxetane motif in medicinally important compounds. The control of stereochemistry in these syntheses is paramount, as different stereoisomers can exhibit vastly different biological activities. Methodologies to achieve this control include asymmetric catalysis, diastereoselective approaches, and the use of chiral auxiliaries.
Asymmetric Catalysis in Oxetane Construction
Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral oxetanes. This field has seen significant advances through organocatalysis, transition-metal catalysis, and biocatalysis, enabling the synthesis of enantioenriched oxetane derivatives. nih.gov
Organocatalysis has emerged as a robust strategy for the enantioselective synthesis of chiral oxa-heterocycles through the desymmetrization of prochiral oxetanes. nih.govthieme-connect.com Chiral phosphoric acids (CPAs) are particularly effective catalysts in these transformations. For instance, the Sun group has demonstrated an asymmetric synthesis of oxa-heterocycles by the enantioselective desymmetrization of oxetanes. thieme-connect.com Using a chiral phosphoric acid catalyst, a variety of oxetanes undergo nucleophilic ring-opening by pendant alcohols in a 6-exo-tet cyclization, affording enantioenriched 1,4-dioxanes and other oxa-heterocycles in high yields (up to 99%) and excellent enantioselectivities (up to 99.5:0.5 e.r.). thieme-connect.com This method is particularly useful for creating quaternary carbon stereocenters. nih.govthieme-connect.com
Another application of CPA catalysis is in the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines from 3-substituted oxetanes. organic-chemistry.org This transition-metal- and oxidant-free method provides a practical route to these medicinally relevant compounds with high stereocontrol. organic-chemistry.org Optimization studies identified (R)-CPA7 as a highly effective catalyst, achieving yields up to 99% and enantiomeric excesses up to 99%. organic-chemistry.org The reaction tolerates a broad range of substrates, including various aliphatic and aromatic amines. organic-chemistry.org
Furthermore, chiral squaramide derivatives have been shown to catalyze the highly enantioselective addition of trimethylsilyl (B98337) bromide (TMSBr) to a wide array of 3-substituted and 3,3-disubstituted oxetanes. acs.orgnih.gov This reaction provides a general route to valuable 1,3-bromohydrin building blocks from achiral precursors. acs.orgnih.gov
Table 1: Organocatalytic Enantioselective Desymmetrization of Oxetanes
| Catalyst | Substrate | Nucleophile/Reagent | Product Type | Yield (%) | Enantioselectivity (ee or e.r.) | Reference |
|---|---|---|---|---|---|---|
| Chiral Phosphoric Acid | Prochiral Oxetane | Pendant Alcohol | 1,4-Dioxanes/Oxa-heterocycles | up to 99 | up to 99.5:0.5 e.r. | thieme-connect.com |
| (R)-CPA7 | 3-Substituted Oxetane | Amines | 3,4-Dihydro-2H-1,4-benzoxazines | up to 99 | up to 99% ee | organic-chemistry.org |
| Chiral Squaramide | 3-Substituted Oxetane | TMSBr | 1,3-Bromohydrins | High | High | acs.orgnih.gov |
Transition metal catalysis, particularly with iridium, has proven to be a powerful tool for the enantioselective synthesis of oxetanes. A notable example is the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols with isoprene (B109036) oxide, which leads to the formation of oxetanes bearing all-carbon quaternary stereocenters. nih.govnih.govthieme-connect.com This method is significant as it provides access to complex and sterically hindered oxetane structures. nih.govthieme-connect.com The reaction proceeds through a transfer hydrogenation mechanism, and subsequent sulfonylation and base-mediated cyclization yield the desired oxetanes in good yields and with high selectivities. thieme-connect.comthieme-connect.com This methodology has been applied to the synthesis of an oxetane analog of the antipsychotic agent haloperidol, demonstrating its utility in medicinal chemistry. nih.govnih.gov
Copper(II) complexes have also been utilized in the catalytic asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate, achieving excellent yields and high cis/trans ratios and enantioselectivities. beilstein-journals.orgnih.gov
Table 2: Iridium-Catalyzed Enantioselective Synthesis of Oxetanes
| Reactants | Catalyst System | Product Feature | Diastereoselectivity | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Primary Alcohols + Isoprene Oxide | Chiral Iridium Complex | All-Carbon Quaternary Stereocenter | anti-selective | High | nih.govnih.govthieme-connect.com |
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Recently, a unique halohydrin dehalogenase has been engineered to develop a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. nih.govresearchgate.netresearchgate.net This system demonstrates high efficiency and excellent enantioselectivity, facilitating the synthesis of both chiral oxetanes and a variety of chiral γ-substituted alcohols on a preparative scale. nih.govresearchgate.net The process is scalable and can be integrated into a one-pot, one-catalyst cascade system. nih.govresearchgate.net For example, the enantioselective dehalogenation of γ-haloalcohols using engineered E. coli cells expressing the halohydrin dehalogenase can produce chiral oxetanes with yields up to 49% and enantiomeric excess greater than 99%. researchgate.net
Alcohol dehydrogenases (ADHs) have also been employed for the stereoselective reduction of ketones. An ADH from the genus Thermoanaerobacter has been used for the preparation of optically active (1S)-3-chloro-1-(2-thienyl)propan-1-ol, a precursor for duloxetine, with an enantiomeric excess of 95%. google.comgoogle.com Similarly, baker's yeast has been used for the chemoenzymatic synthesis of optically active aryl-substituted halohydrins, which are precursors for chiral oxetanes. For instance, (S)-3-chloro-1-phenylpropan-1-ol was obtained with a 42% yield and an enantiomeric ratio of 94:6. mdpi.com
Table 3: Biocatalytic Synthesis of Chiral Oxetane Precursors
| Enzyme/Organism | Substrate | Product | Yield (%) | Enantioselectivity (ee or e.r.) | Reference |
|---|---|---|---|---|---|
| Halohydrin Dehalogenase | γ-Haloalcohols | Chiral Oxetanes | up to 49 | >99% ee | researchgate.net |
| Alcohol Dehydrogenase (Thermoanaerobacter) | 3-chloro-1-(2-thienyl)propan-1-one | (1S)-3-chloro-1-(2-thienyl)propan-1-ol | - | 95% ee | google.com |
| Baker's Yeast | 3-chloro-1-phenylpropanone | (S)-3-chloro-1-phenylpropan-1-ol | 42 | 94:6 e.r. | mdpi.com |
Diastereoselective Synthesis and Control of Multiple Stereocenters
The control of multiple stereocenters is a significant challenge in the synthesis of highly substituted oxetanes. Diastereoselective methods often rely on intramolecular cyclizations where the stereochemistry of the starting material dictates the stereochemical outcome of the product.
One strategy involves the intramolecular C-C bond-forming Michael addition of vinylogous urethane (B1682113) derivatives. rsc.org This method allows for the stereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes. The resulting products can be further transformed, for instance, by Cope elimination to yield oxetanes with an α,β-unsaturated ester at the C3 position. rsc.org
N-heterocyclic carbene (NHC)-catalyzed [2+2] annulation between trifluoromethyl ketones and allenoates has also been developed for the synthesis of substituted oxetanes, generally favoring the trans-diastereomer. beilstein-journals.orgthieme-connect.com However, the diastereoselectivity can be reversed by using ortho-substituted aryl ketones. beilstein-journals.org
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries provide a classical yet effective method for controlling stereochemistry. In the synthesis of oxetanes, chiral auxiliaries can be attached to the precursor molecule to direct the formation of a specific stereoisomer.
An example is the iodine-mediated cyclization reaction using an Evans auxiliary to produce enantioenriched oxetanes. thieme-connect.de This method shows excellent facial selectivity for the formation of trisubstituted oxetanes. The preference for one diastereomer is rationalized by the avoidance of an unfavorable 1,3-transannular interaction in the transition state. thieme-connect.de
The synthesis of the natural product oxetin (B1210499) and its stereoisomers has been accomplished using a sugar as a chiral auxiliary. acs.org While a Wittig reaction to form a key intermediate showed poor selectivity, the diastereomers could be separated chromatographically, and subsequent steps led to the desired oxetane stereoisomers. acs.org
Advanced Synthetic Techniques for this compound Derivatives
The synthesis of oxetane derivatives, including this compound, has been significantly advanced by the development of innovative chemical technologies. These methods address challenges such as the inherent ring strain of the oxetane moiety and the instability of key reaction intermediates. acs.orgacs.org Modern techniques not only improve efficiency and yield but also align with the principles of green and sustainable chemistry. sci-hub.se
Flow Microreactor Systems for Unstable Intermediates
The generation of highly reactive and thermally unstable intermediates is a significant hurdle in the synthesis of functionalized oxetanes. researchgate.net Organometallic species, such as lithiated oxetanes, are powerful nucleophiles for creating carbon-carbon bonds at the oxetane ring, but they often require cryogenic temperatures (e.g., -78°C) in traditional batch processes to prevent rapid decomposition. researchgate.netnih.gov Flow microreactor technology offers a robust solution to this problem. researchgate.net
Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for managing unstable intermediates. sci-hub.seresearchgate.net By using microreactors, highly unstable species like 2-phenyloxetan-2-yl lithium can be generated and immediately trapped with an electrophile in a continuous stream. researchgate.netresearchgate.net This rapid generation and consumption minimize decomposition, allowing reactions to be conducted at significantly higher temperatures (e.g., -40°C or even -20°C) than in batch mode, which is a more sustainable approach. researchgate.netresearchgate.net
Research has demonstrated the successful synthesis of various 2,2-disubstituted oxetanes using a flow microreactor system for the deprotonation of 2-phenyloxetane (B1633447) with s-BuLi, followed by quenching with different electrophiles. researchgate.netresearchgate.net The short residence times, often on the order of seconds, are key to the high efficiency and yields achieved. researchgate.net For example, the generation of 3-oxetanyllithium from 3-iodooxetane (B1340047) and its subsequent reaction with electrophiles have been optimized in flow, with ideal generation times estimated to be around 50 milliseconds at -78°C. nih.gov This technology provides a scalable and efficient pathway to novel oxetane derivatives that are otherwise difficult to access. nih.govillinois.edu
Table 1: Synthesis of 2,2-Disubstituted Oxetanes via Flow Microreactor researchgate.netresearchgate.net
| Electrophile | Product | Residence Time (s) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chlorotrimethylsilane | 2-phenyl-2-(trimethylsilyl)oxetane | 14.7 | -40 | 85 |
| Acetone | 2-(oxetan-2-yl)propan-2-ol | 14.7 | -40 | 67 |
| Benzaldehyde | Phenyl(2-phenyloxetan-2-yl)methanol | 14.7 | -40 | 75 |
Multicomponent Reactions Incorporating Oxetane Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, represent a highly efficient and atom-economical synthetic strategy. nih.govbeilstein-journals.org Incorporating strained heterocyclic scaffolds like oxetanes into MCRs provides rapid access to complex and highly functionalized molecules. nih.gov
The Passerini and Ugi reactions, which are cornerstone isocyanide-based MCRs, have been successfully adapted to include oxetane-containing aldehydes. nih.gov These reactions allow for the straightforward assembly of complex structures bearing the oxetane ring, demonstrating the viability of using these four-membered heterocycles as building blocks in complex chemical transformations. nih.gov
A more advanced approach involves a two-photon, four-component reaction (2P-K-4CR) to synthesize highly functionalized oxetanes. researchgate.net This method uses diazoketones, isocyanides, silanols (or carboxylic acids), and 1,2-dicarbonyl derivatives as starting materials. researchgate.net The reaction is initiated by blue light, which generates a ketene (B1206846) intermediate. researchgate.net Simultaneously, a second photochemical activation promotes a [2+2] photocycloaddition between an activated carbonyl group and a captodative olefin formed in situ, yielding the final oxetane product. researchgate.net This sophisticated MCR highlights the potential for creating diverse oxetane libraries through innovative reaction design. researchgate.net
Table 2: Substrate Scope for the Two-Photon Ketene Four-Component Reaction (2P-K-4CR) to Synthesize Functionalized Oxetanes researchgate.net
| Diazoketone | Silanol/Acid | Isocyanide | Dicarbonyl | Yield (%) |
|---|---|---|---|---|
| 2-diazo-1-phenylethan-1-one | Triphenylsilanol | tert-Butyl isocyanide | Benzil | 72 |
| 2-diazo-1-phenylethan-1-one | Acetic acid | tert-Butyl isocyanide | Benzil | 55 |
| 2-diazo-1-(4-methoxyphenyl)ethan-1-one | Triphenylsilanol | tert-Butyl isocyanide | Benzil | 68 |
Sustainable and Green Chemistry Approaches in Oxetane Synthesis
The principles of green and sustainable chemistry are increasingly influencing the development of new synthetic methodologies for oxetanes. sci-hub.se These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. acs.org
Photochemical reactions, such as the Paternò-Büchi reaction ([2+2] cycloaddition of a carbonyl compound and an alkene), are a classic method for oxetane synthesis. acs.orgnih.gov Modern advancements focus on using visible light instead of high-energy UV radiation, which is less damaging to substrates and allows for milder reaction conditions. acs.orgbohrium.com For instance, a catalyst-free photochemical ring contraction of dihydrofurans with diazo compounds under visible light has been reported to produce functionalized 3-vinyloxetanes. bohrium.com
Flow chemistry, as mentioned previously, is considered a green technology because it often leads to higher yields, better selectivity, and improved safety profiles compared to batch processing. sci-hub.seresearchgate.net The ability to use higher temperatures can reduce reaction times and energy consumption. researchgate.net
Another sustainable strategy involves the use of carbon dioxide (CO2), a renewable C1 feedstock, in the synthesis of oxetane-derived products. rsc.org The catalytic coupling of CO2 with oxetanes can produce aliphatic polycarbonates or six-membered cyclic carbonates, which are valuable materials with biomedical applications. rsc.org While this reaction is less developed than the corresponding reaction with epoxides, progress is being made using various catalytic systems, including environmentally friendly organocatalysts. rsc.org This approach provides a pathway for valorizing CO2 while creating functional polymers from oxetane monomers. rsc.org
Reactivity and Mechanistic Investigations of 1 Oxetan 2 Yl Propan 1 Ol
Ring-Opening Reactivity of the Oxetane (B1205548) Moiety
The reactivity of the oxetane ring is a focal point of research, as its selective cleavage provides a pathway to diverse molecular architectures. researchgate.netacs.org The ring-opening can be accomplished under various conditions, with the outcome heavily dependent on the nature of the catalyst and the nucleophile employed. researchgate.net
Acid-Catalyzed Ring Opening Mechanisms (Brønsted and Lewis Acids)
Both Brønsted and Lewis acids are effective in promoting the ring-opening of oxetanes. acs.org The reaction is initiated by the protonation or coordination of the Lewis acid to the oxygen atom of the oxetane ring. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. acs.org The choice between a Brønsted and a Lewis acid can influence the regioselectivity of the ring-opening, particularly in unsymmetrical oxetanes. acs.org For instance, in the presence of an alcohol as a solvent, both types of acids can lead to the formation of a methyl ether product over a tetrahydropyran (B127337) (THP) ring, though switching to an aprotic solvent can favor the THP structure. acs.org
The mechanism of acid-catalyzed ring-opening can proceed through either an SN1 or SN2 pathway. libretexts.org In the case of secondary alcohols like 1-(oxetan-2-yl)propan-1-ol, the reaction with HX (hydrogen halides) under acidic conditions typically follows an SN1 mechanism, involving the formation of a carbocation intermediate after the protonated alcohol acts as a leaving group. libretexts.org However, primary alcohols tend to react via an SN2 mechanism. libretexts.org
The regioselectivity of the ring-opening of unsymmetrical oxetanes is a critical aspect of their synthetic application. In acid-catalyzed reactions, the nucleophile generally attacks the more substituted carbon atom, a preference attributed to the formation of a more stable carbocation-like transition state. libretexts.org However, the stereochemical outcome is often an anti-addition of the nucleophile. khanacademy.org
For example, the reaction of (R)-2-phenyloxetane with a diazo ester in the presence of a copper(I)/bis(azaferrocene) catalyst preferentially yields the trans-t-butyltetrahydrofuran-2-carboxylate, while the (S)-enantiomer favors the cis isomer. acs.org This demonstrates that the stereochemistry of the starting oxetane can direct the stereochemical outcome of the ring-opening reaction.
Substituents on the oxetane ring can significantly influence its reactivity. Electron-withdrawing groups, such as trifluoromethyl (CF3) groups, can have a profound impact. While trifluoromethyl groups are known to increase lipophilicity, their strong electron-withdrawing nature also affects the electronic properties of the ring. beilstein-journals.org
The electronic influence of fluorine atoms can direct the regioselectivity of ring-opening reactions. researchgate.net In the case of fluoroalkylidene-oxetanes, the ring-opening with bromide ions is governed by the electronic effects of the fluorine atom, leading to the formation of tetrasubstituted fluoroalkenes with excellent geometric control. researchgate.net This highlights that electronic factors can override steric considerations in determining the reaction's outcome. The presence of a trifluoromethyl group can also lead to a messy mixture of unidentifiable products in some reactions, indicating a complex interplay of electronic and steric effects. acs.org
Nucleophilic Ring Opening Reactions
The strained nature of the oxetane ring also allows for its opening by strong nucleophiles, even in the absence of an acid catalyst. youtube.com This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-oxygen bond. researchgate.net The driving force for this reaction is the release of ring strain. youtube.com
A wide range of nucleophiles can be employed to open the oxetane ring, leading to a variety of functionalized products. researchgate.net Strong nucleophiles such as organolithium reagents and Grignard reagents are particularly effective. youtube.com Other nucleophiles, including alcohols and cyanides, have also been successfully used. researchgate.netacs.org
For instance, trimethylsilyl (B98337) cyanide can react with oxetanes in the presence of a solid base like MgO to yield the ring-opened product. researchgate.net The use of different nucleophiles allows for the introduction of various functional groups, making oxetanes valuable building blocks in organic synthesis. researchgate.net
The distribution of products in oxetane ring-opening reactions is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. scispace.comrsc.org For example, in the acid-catalyzed reaction of oxetanes with alcohols, the use of a protic solvent like methanol (B129727) can favor the formation of a methyl ether, while an aprotic solvent like dichloromethane (B109758) can lead to the selective formation of a tetrahydropyran. acs.org
Furthermore, the concentration of reactants and the reaction temperature can also influence the product distribution. In some cases, slow addition of the reactants to the catalyst solution can improve the selectivity and efficiency of the reaction. acs.org The nature of the nucleophile and any substituents on the oxetane ring also play a crucial role in determining the final product distribution. researchgate.net
Data Tables
Electrophilic Ring Opening Pathways
The oxetane ring in this compound can be activated by electrophiles, most commonly protic or Lewis acids, leading to ring cleavage. The regioselectivity of this process is governed by a combination of steric and electronic factors. magtech.com.cn In the presence of an acid, the oxetane oxygen is protonated, forming a reactive oxetanium ion. This intermediate can then be attacked by a nucleophile.
For unsymmetrical 2-substituted oxetanes, weak nucleophiles tend to attack the more substituted carbon atom (C2) adjacent to the oxygen, a process controlled by electronic effects that favor the formation of a more stable tertiary carbocation-like transition state. magtech.com.cn Conversely, strong, unhindered nucleophiles may attack the less substituted C4 position. magtech.com.cn
Table 1: Predicted Products of Electrophilic Ring Opening of this compound
| Reagent/Catalyst | Nucleophile | Predicted Major Product | Reaction Type |
| HBr | Br⁻ | 4-bromoheptane-1,3-diol | Acid-catalyzed ring opening |
| H₂O / H⁺ | H₂O | Heptane-1,3,4-triol | Acid-catalyzed hydrolysis |
| Methanol / H⁺ | CH₃OH | 4-methoxyheptane-1,3-diol | Acid-catalyzed alcoholysis |
The reaction mechanism typically proceeds via an SN1 or SN2-like pathway at the oxetanium ion stage. The SN1 character is more pronounced at the more substituted C2 position, especially with weak nucleophiles, due to the stabilization of the positive charge.
Thermal and Photochemical Ring Transformations
While the Paternò-Büchi reaction describes the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane, the reverse reaction—thermal or photochemical ring cleavage or rearrangement—is also a possibility for strained rings. researchgate.netnih.gov
Thermal decomposition of oxetanes can lead to fragmentation into an alkene and a carbonyl compound. For this compound, this would theoretically yield propionaldehyde (B47417) and but-1-ene, although high temperatures would be required.
Photochemical transformations of oxetanes are less common than their formation but can be initiated by irradiation, sometimes in the presence of a photosensitizer. These reactions can lead to ring-opening, rearrangements, or cyclo-reversion. researchgate.net The specific pathways for this compound are not extensively documented, but analogies with other substituted oxetanes suggest that fragmentation or rearrangement are plausible outcomes. clockss.org
Functional Group Transformations of the Propan-1-ol Side Chain
The secondary alcohol of the propan-1-ol side chain offers a site for various functional group interconversions, which can often be performed selectively without affecting the oxetane ring under controlled conditions.
Selective Oxidation and Reduction Strategies
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-(oxetan-2-yl)propan-1-one. sigmaaldrich.com Care must be taken to choose mild oxidizing agents to prevent cleavage of the acid-sensitive oxetane ring.
Table 2: Reagents for Selective Oxidation
| Reagent | Product | Conditions | Notes |
| Pyridinium (B92312) chlorochromate (PCC) | 1-(oxetan-2-yl)propan-1-one | Dichloromethane, room temperature | Standard for oxidizing secondary alcohols to ketones without over-oxidation. |
| Dess-Martin periodinane (DMP) | 1-(oxetan-2-yl)propan-1-one | Dichloromethane, room temperature | Mild and selective, avoids acidic conditions. |
| Jones Reagent (CrO₃/H₂SO₄) | Potential ring-opened products | Acetone, 0°C | Strongly acidic conditions may lead to unwanted ring-opening of the oxetane. |
The reverse reaction, the reduction of the corresponding ketone to form this compound, can be achieved using various reducing agents. Enantioselective reduction can be accomplished using chiral catalysts or enzymes like alcohol dehydrogenases (ADH). google.comgoogle.com
Etherification and Esterification Reactions
The hydroxyl group can be converted into an ether or an ester. These reactions typically require catalysis and conditions that must be compatible with the oxetane ring.
Etherification: Ether synthesis can be achieved, for example, through a Brønsted acid-catalyzed reaction with another alcohol. This approach has been shown to be effective for structurally related 3-aryl-oxetan-3-ols, proceeding via a stabilized carbocation intermediate while leaving the oxetane ring intact. rsc.org A classic Williamson ether synthesis (alkoxide formation followed by reaction with an alkyl halide) could also be employed, though the basic conditions are generally well-tolerated by the oxetane ring.
Esterification: The formation of an ester from this compound can be accomplished through reaction with a carboxylic acid or its derivative (e.g., acid chloride or anhydride). byjus.com The Fischer esterification, which involves heating the alcohol and a carboxylic acid with an acid catalyst, is a common method. savemyexams.com To avoid potential ring-opening under harsh acidic conditions, milder methods such as coupling with an acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) at low temperatures are preferable.
Table 3: Example Etherification and Esterification Reactions
| Reaction Type | Reagents | Product |
| Etherification | NaH, then CH₃I | 2-(1-methoxypropyl)oxetane |
| Esterification | Acetic anhydride, pyridine | 1-(oxetan-2-yl)propan-1-yl acetate |
Carbon-Carbon Bond Forming Reactions on the Propanol (B110389) Moiety
Forming new carbon-carbon bonds directly at the alcohol-bearing carbon (C1 of the propyl chain) is challenging and typically requires prior functionalization. One common strategy involves first oxidizing the alcohol to the ketone, 1-(oxetan-2-yl)propan-1-one. The resulting ketone can then be used in a variety of classic C-C bond-forming reactions. vanderbilt.edu
For example, the ketone can be converted to its enolate by treatment with a strong base like lithium diisopropylamide (LDA). This enolate can then act as a nucleophile, reacting with electrophiles like alkyl halides to form a new C-C bond at the alpha-position (C2 of the propyl chain). vanderbilt.edu
Alternatively, organometallic reagents can be added to the ketone. For instance, a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) can attack the carbonyl carbon to form a tertiary alcohol after workup. dtu.dk
Mechanistic Elucidation of Key Transformations
The mechanisms for the reactions of this compound are well-established in organic chemistry.
Electrophilic Ring Opening: This reaction begins with the protonation of the oxetane oxygen by an acid, creating a good leaving group within the ring and forming an oxetanium ion. A nucleophile then attacks one of the electrophilic carbons adjacent to the oxonium ion. The attack at the more substituted C2 position proceeds through a transition state with significant SN1 character, stabilized by the alkyl substituent and the developing positive charge.
Oxidation with PCC: The oxidation of the secondary alcohol with pyridinium chlorochromate (PCC) involves the formation of a chromate (B82759) ester intermediate. This is followed by a base-assisted E2 elimination of a proton from the alcohol-bearing carbon, leading to the formation of the ketone, with chromium being reduced from Cr(VI) to Cr(IV).
Fischer Esterification: This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (this compound). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation gives the ester product. byjus.com
Kinetic Studies and Reaction Rate Analysis
There is no available data from kinetic studies or reaction rate analysis for this compound. Information regarding reaction orders, rate constants, activation energies, and the influence of catalysts or reaction conditions on the rate of reactions involving this specific compound has not been reported.
Isotopic Labeling Experiments
No isotopic labeling experiments involving this compound have been documented in the scientific literature. Such studies, which are crucial for elucidating reaction mechanisms by tracing the pathways of atoms, have not been conducted or reported for this compound.
Isolation and Characterization of Reaction Intermediates
There are no published reports on the isolation and characterization of reaction intermediates formed during chemical transformations of this compound. Consequently, data on the structure, stability, and spectroscopic properties of any transient species involved in its reactions is unavailable.
Advanced Spectroscopic and Structural Characterization of 1 Oxetan 2 Yl Propan 1 Ol and Its Derivatives
High-Resolution NMR Spectroscopy for Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the solution-state conformation of 1-(oxetan-2-yl)propan-1-ol. nih.gov The molecule's flexibility, stemming from the puckered oxetane (B1205548) ring and the rotatable propan-1-ol side chain, gives rise to a dynamic equilibrium of conformers. Techniques such as 1D ¹H NMR, 2D Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed to decipher these conformational preferences. nih.govmdpi.com
The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. mdpi.com The protons on the oxetane ring (at positions 2, 3, and 4) display characteristic chemical shifts and coupling constants (³JHH) that are sensitive to the ring's geometry and the orientation of the substituent at the C2 position. The magnitude of these coupling constants can be used, in conjunction with Karplus-type equations, to estimate the dihedral angles between adjacent protons, thereby defining the ring's pucker.
The conformation of the propan-1-ol side chain relative to the oxetane ring is largely influenced by steric and electronic interactions. The rotation around the C2-C1' bond determines the spatial arrangement of the hydroxyl and ethyl groups. Nuclear Overhauser Effect (NOE) data is particularly crucial here, as it provides through-space distance information between protons. For instance, observing an NOE between the oxetane's C2 proton and specific protons on the propanol (B110389) side chain can establish their proximity and thus the preferred rotameric state. mdpi.com Quantum mechanical calculations are often used alongside NMR data to determine the relative energies of different conformers and their populations in solution. auremn.org.br
Table 1: Representative ¹H NMR Data for Conformational Analysis of a 2-Substituted Oxetane This table presents hypothetical data to illustrate the principles of conformational analysis.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key NOE Correlations |
|---|---|---|---|---|
| H-2 (Oxetane) | 4.85 | m | J_H2-H3a_ = 7.5, J_H2-H3b_ = 6.0, J_H2-H1'_ = 5.5 | H-1', H-3a |
| H-3a (Oxetane) | 2.60 | m | J_H3a-H3b_ = -11.0, J_H3a-H2_ = 7.5, J_H3a-H4a_ = 8.0 | H-2, H-4a |
| H-3b (Oxetane) | 2.45 | m | J_H3b-H3a_ = -11.0, J_H3b-H2_ = 6.0, J_H3b-H4b_ = 7.0 | H-4b |
| H-4a (Oxetane) | 4.65 | m | J_H4a-H4b_ = -9.0, J_H4a-H3a_ = 8.0 | H-3a |
| H-4b (Oxetane) | 4.50 | m | J_H4b-H4a_ = -9.0, J_H4b-H3b_ = 7.0 | H-3b |
| H-1' (Propanol) | 3.70 | m | J_H1'-H2_ = 5.5, J_H1'-H2'_ = 6.5 | H-2, H-2' |
| H-2' (Propanol) | 1.60 | m | H-1', H-3' | |
| H-3' (Propanol) | 0.95 | t | J_H3'-H2'_ = 7.2 | H-2' |
X-ray Crystallography for Absolute Stereochemistry and Structural Elucidation of Complex Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and absolute stereochemistry. soton.ac.uk For chiral molecules like this compound, single-crystal X-ray diffraction analysis of an enantiomerically pure sample or a derivative containing a heavy atom allows for the unambiguous assignment of the absolute configuration (R/S) at the stereogenic centers (C2 of the oxetane and C1' of the propanol). nih.govresearchgate.net
In the solid state, the conformation of the molecule is "frozen," revealing a single static structure. This allows for the precise measurement of the oxetane ring's puckering angle and the exact torsional angles defining the side chain's orientation. mdpi.com This information is invaluable for validating the conformational models derived from solution-state NMR studies and computational chemistry.
For complex derivatives of this compound, X-ray crystallography can elucidate intricate structural details, including the nature of intermolecular interactions such as hydrogen bonding. dntb.gov.ua The hydroxyl group of the propanol side chain, for instance, can act as both a hydrogen bond donor and acceptor, leading to the formation of specific packing arrangements in the crystal lattice. These interactions can significantly influence the physical properties of the material. The absolute stereochemistry of related chiral α-stereogenic oxetanols has been successfully determined using single-crystal X-ray diffraction analysis. nih.gov
Table 2: Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.56 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1090.5 |
| Z | 4 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. jasco-global.com These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. creative-biostructure.com For this compound, which possesses chiral centers, CD and ORD spectroscopy are primarily used to assess enantiomeric purity or enantiomeric excess (ee).
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com While the alcohol and ether functionalities in this compound are not strong chromophores in the accessible UV-Vis range, derivatization with a chromophoric group can induce a measurable CD signal. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a quantitative determination of enantiomeric excess. nih.govchromatographytoday.com
ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. amrita.edu A chiral molecule will exhibit a characteristic ORD curve, and for a pair of enantiomers, these curves will be mirror images. The magnitude of the optical rotation at a specific wavelength (e.g., the sodium D-line) is often used as a routine measure of enantiomeric purity. The relationship between the observed optical rotation and the enantiomeric excess is linear, making it a straightforward analytical tool.
Table 3: Chiroptical Data for Enantiomeric Purity Analysis Illustrative data for a sample of (S)-1-(oxetan-2-yl)propan-1-ol.
| Technique | Wavelength (nm) | Observed Signal | Calculated Enantiomeric Excess (% ee) |
|---|---|---|---|
| Optical Rotation | 589 (Na D-line) | +12.5° | 96% |
Advanced Mass Spectrometry for Mechanistic Pathway Tracing (e.g., Tandem MS, Ion Mobility MS)
Advanced mass spectrometry (MS) techniques are instrumental in probing the gas-phase chemistry of this compound, offering insights into its fragmentation patterns and potential reaction mechanisms, such as acid-catalyzed ring-opening. chemrxiv.orgacs.org
Tandem Mass Spectrometry (MS/MS or MS²) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. researchgate.net For this compound, the molecular ion ([M+H]⁺) can be isolated and fragmented. The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways would likely involve the cleavage of the propanol side chain and the ring-opening of the oxetane moiety. nih.gov For instance, a characteristic fragment for primary alcohols like propan-1-ol is the loss of water and the formation of a [CH₂OH]⁺ fragment at m/z 31. docbrown.info Tracing the fragmentation pathways of isotopically labeled derivatives can provide definitive evidence for proposed reaction mechanisms.
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell under a weak electric field. nih.govnih.gov This technique can separate isomers that have the same mass-to-charge ratio but different three-dimensional structures (conformers or structural isomers). chemrxiv.org For mechanistic studies, IM-MS can be used to separate and identify transient intermediates in gas-phase reactions or to distinguish between different product isomers formed from the ring-opening of oxetane derivatives, providing a more complete picture of the reaction landscape.
Table 4: Representative Tandem MS Fragmentation Data for [this compound+H]⁺
| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Structure |
|---|---|---|---|
| 117.09 | 15 | 99.08 | H₂O (Water) |
| 117.09 | 15 | 87.08 | CH₂O (Formaldehyde) |
| 117.09 | 25 | 71.05 | C₂H₅CHO (Propanal) |
| 117.09 | 25 | 57.07 | C₄H₈O (Oxetane ring fragment) |
Computational and Theoretical Chemistry Studies of 1 Oxetan 2 Yl Propan 1 Ol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of 1-(oxetan-2-yl)propan-1-ol. These calculations, typically employing methods like Density Functional Theory (DFT), provide a foundational understanding of the molecule's intrinsic properties.
The presence of two key flexible regions—the propanol (B110389) side chain and the puckered oxetane (B1205548) ring—gives rise to a complex potential energy surface for this compound. The rotation around the C-C and C-O bonds of the propanol moiety, coupled with the ring's puckering, results in several possible conformers.
Computational studies on analogous systems, such as propanol, reveal the existence of multiple stable conformers, often designated by the dihedral angles along the carbon backbone (e.g., Trans vs. Gauche). arxiv.org For this compound, the orientation of the hydroxyl group and its potential for intramolecular hydrogen bonding with the oxetane oxygen atom are critical in determining the relative stability of conformers. The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions.
The energy landscape is characterized by several local minima corresponding to these stable conformers, separated by rotational energy barriers. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their calculated free energies.
Table 1: Calculated Relative Energies of Hypothetical Conformers of this compound This table presents illustrative data based on typical energy differences found in similar molecules. Actual values would require specific calculations.
| Conformer | Dihedral Angle (O-C-C-C) | H-Bonding Interaction | Relative Energy (kcal/mol) |
| A | anti (180°) | No | 0.00 (Reference) |
| B | gauche (60°) | Weak O-H···O(ring) | -0.5 |
| C | gauche (-60°) | Steric Clash | +1.2 |
The four-membered oxetane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. nih.gov For the parent oxetane molecule, the ring strain energy is approximately 25.5 kcal/mol (107 kJ/mol), which is a major determinant of its chemical reactivity. beilstein-journals.orgutexas.edu Substitution at the 2-position with a propanol group is expected to slightly modify this strain energy.
Quantum chemical calculations allow for the precise determination of geometric parameters such as bond lengths and angles. The introduction of substituents can lead to a more puckered conformation of the oxetane ring to alleviate unfavorable eclipsing interactions. acs.org Ab initio calculations on the parent oxetane have established its puckered nature, in contrast to early assumptions of planarity. koreascience.kr
Table 2: Representative Calculated Bond Properties of the Oxetane Ring in 2-Alkyl-Substituted Oxetanes Data is generalized from studies on oxetane and its simple alkyl derivatives, calculated at the MP2/6-31G level or similar.*
| Parameter | Value |
| C2-O Bond Length | ~1.46 Å |
| C2-C3 Bond Length | ~1.54 Å |
| C-O-C Bond Angle | ~91.0° |
| C-C-O Bond Angle | ~92.5° |
| C-C-C Bond Angle | ~84.5° |
| Ring Puckering Angle | ~10-20° |
Theoretical Investigations of Reaction Mechanisms
Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights into selectivity and reaction rates. For this compound, the most characteristic reaction is the opening of the strained oxetane ring.
The ring-opening of oxetanes can be initiated by nucleophiles or acids. Theoretical studies consistently show that these reactions typically proceed through an SN2 mechanism. researchgate.net Computational methods can locate the transition state structure for this process, which is the highest energy point along the reaction coordinate.
Analysis of the transition state geometry for a nucleophilic attack on a 2-substituted oxetane reveals an almost linear arrangement of the nucleophile, the attacked carbon atom, and the departing oxygen atom. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key factor determining the reaction rate. Theoretical calculations indicate that the activation energy for the ring-opening of oxetanes is relatively high, making them kinetically more stable than the more strained three-membered epoxides (oxiranes). researchgate.netresearchgate.net Acid catalysis significantly lowers this activation barrier by protonating the ring oxygen, making it a better leaving group.
For an unsymmetrically substituted oxetane like this compound, ring-opening can occur at two different carbon atoms (C2 or C4). Theoretical calculations of the activation energies for the two possible pathways can predict the regioselectivity of the reaction.
Nucleophilic Attack: Under neutral or basic conditions, SN2 attack is sterically controlled. The nucleophile will preferentially attack the less substituted and more accessible carbon atom (C4). Calculations would show a lower activation energy for this pathway. magtech.com.cn
Acid-Catalyzed Opening: In the presence of an acid, the mechanism may have more SN1 character. The C-O bond cleavage can be favored at the more substituted carbon (C2), as this position can better stabilize the partial positive charge that develops in the transition state. magtech.com.cn Theoretical models can quantify the stability of these carbocation-like transition states to predict the outcome.
Stereoselectivity, particularly the inversion of configuration at the reaction center, is a hallmark of the SN2 mechanism and can be confirmed by analyzing the computed geometries of the reactant, transition state, and product.
The solvent environment can have a profound impact on reaction rates and mechanisms, especially for reactions involving charged or polar species, such as the SN2 ring-opening of an ether. researchgate.netresearchgate.net Computational models can account for these effects, most commonly through the use of implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.net
In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of solvation free energies for the reactants and the transition state. By comparing the activation energy in the gas phase to that in a solvent, the model can predict whether the solvent will accelerate or decelerate the reaction. For the SN2 ring-opening of this compound, polar protic solvents are expected to stabilize the charged nucleophile more than the transition state, potentially slowing the reaction compared to the gas phase, while polar aprotic solvents might offer a different profile. chemrxiv.orgacs.org
Molecular Dynamics Simulations for Dynamic Behavior of this compound
It is important to note that a specific molecular dynamics simulation study for this compound has not been identified in the reviewed literature. Therefore, the following discussion is based on established principles of computational chemistry and findings from studies on analogous compounds containing oxetane and propanol moieties.
The dynamic behavior of this compound is primarily governed by the interplay of several factors: the puckering of the oxetane ring, the rotational freedom of the propan-1-ol side chain, and the potential for intramolecular hydrogen bonding.
Oxetane Ring Puckering
The four-membered oxetane ring is not planar and undergoes a dynamic puckering motion. acs.orgtandfonline.com This puckering is a low-energy conformational change where one of the carbon atoms moves out of the plane formed by the other three atoms. The introduction of a substituent at the 2-position, such as the 1-hydroxypropyl group in this case, is expected to influence the puckering potential energy surface. The substituent can introduce steric hindrance, which may favor certain puckered conformations over others. acs.org Computational studies on substituted oxetanes have shown that the degree of puckering can be influenced by the nature and size of the substituent. acs.org
Propan-1-ol Side Chain Conformation
The propan-1-ol side chain possesses rotational freedom around its carbon-carbon single bonds, leading to various possible conformers. The key dihedral angles that would define the conformation of this side chain are:
τ1 (O-C1-Cα-Cβ): Rotation around the bond connecting the alcohol carbon to the oxetane ring.
τ2 (C1-Cα-Cβ-Cγ): Rotation around the central carbon-carbon bond of the propyl chain.
Studies on similar small alcohol molecules have shown the existence of multiple stable conformers, often described as gauche and anti arrangements. arxiv.org The relative energies of these conformers are determined by a balance of steric and electronic effects.
Intramolecular Interactions
A significant feature of this compound is the presence of both a hydroxyl group (a hydrogen bond donor) and the oxygen atom of the oxetane ring (a hydrogen bond acceptor). This arrangement allows for the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxetane oxygen. The formation of such a hydrogen bond would significantly influence the conformational preferences of the propan-1-ol side chain, likely favoring a folded conformation where the hydroxyl group is in proximity to the oxetane ring. This interaction would add a degree of rigidity to the molecule's dynamic structure.
Hypothetical Simulation Parameters
A molecular dynamics simulation to investigate these dynamic features would typically involve the parameters outlined in the table below. The specific values are hypothetical and would need to be determined and validated in a dedicated computational study.
| Parameter | Hypothetical Value/Method | Description |
|---|---|---|
| Force Field | GAFF (General Amber Force Field) or similar | A set of parameters used to describe the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E water | Explicit solvent model to simulate the behavior in an aqueous environment. |
| System Size | ~5000 solvent molecules | The number of solvent molecules surrounding the solute molecule. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns | The total time over which the molecular motions are simulated. |
| Time Step | 2 fs | The small time interval at which the equations of motion are integrated. |
Expected Research Findings
Based on such a simulation, one could anticipate the following findings:
Conformational Population: The relative populations of different conformers of the propan-1-ol side chain would be determined. It is likely that conformers allowing for intramolecular hydrogen bonding would be significantly populated.
Ring Puckering Dynamics: The simulation would reveal the preferred puckering states of the oxetane ring and the frequency of transitions between them.
Solvent Interactions: The nature and dynamics of hydrogen bonding between the molecule and surrounding water molecules would be elucidated, providing insight into its solvation properties.
Synthetic Applications of 1 Oxetan 2 Yl Propan 1 Ol As a Chiral Building Block
Precursor for the Synthesis of Complex Organic Architectures
The unique structural features of 1-(oxetan-2-yl)propan-1-ol make it an ideal starting material for the assembly of intricate organic molecules. The combination of its inherent chirality and the reactive oxetane (B1205548) ring can be leveraged to create both polycyclic and spirocyclic systems and to control the formation of new stereocenters.
Incorporation into Polycyclic and Spirocyclic Systems
The construction of polycyclic and spirocyclic scaffolds is a central theme in synthetic chemistry, as these motifs are common in natural products and medicinally active compounds. Oxetanes are increasingly used as key components in the synthesis of such complex structures. researchgate.net Spirocyclic systems containing an oxetane ring, for example, can be synthesized through various methods, including intramolecular displacement reactions. mdpi.com
Methodologies like the intramolecular Williamson etherification are fundamental for creating the oxetane ring itself from acyclic precursors, though this can be competitive with Grob fragmentation. beilstein-journals.org More advanced strategies can build complex systems from pre-existing oxetane building blocks. For instance, spiro-oxetanes have been prepared via cycloisomerization using metalloradical catalysis. beilstein-journals.org Furthermore, spirocyclic oxetane-fused benzimidazoles have been synthesized via oxidative cyclization of o-cycloalkylaminoacetanilides derived from spirocyclic oxetane amines. mdpi.com A chiral building block like this compound, with its defined stereochemistry and functional handle, is a prime candidate for diastereoselective variants of these cyclizations, leading to complex, enantiomerically enriched polycyclic and spirocyclic products. The alcohol group can be used as an anchoring point for building another ring, while the oxetane can be part of a spiro-fusion.
Asymmetric Assembly of Carbon Skeletons
Asymmetric synthesis, which aims to create chiral molecules in an enantiomerically pure form, often relies on the use of the "chiral pool"—readily available, enantiopure compounds from nature. e-bookshelf.de Alternatively, chiral auxiliaries or catalysts are used to induce stereoselectivity. A molecule like this compound, with its two existing stereogenic centers, functions as a chiral building block. In such a molecule, the established stereochemistry can influence the stereochemical outcome of subsequent reactions, a process known as chiral induction.
When a new stereocenter is created on a molecule that is already chiral, the two possible transition states are diastereomeric and thus have different energies. This energy difference allows for one diastereomer of the product to be formed in greater quantity than the other. The oxetane ring and the adjacent alcohol in this compound can direct the approach of reagents, controlling the stereochemistry of reactions such as additions to the side chain or reactions following the ring-opening of the oxetane. This makes it a valuable tool for the asymmetric assembly of complex carbon skeletons where precise control over stereochemistry is essential.
Scaffold for the Construction of Other Heterocyclic Compounds
The high ring strain of the oxetane in this compound makes it susceptible to ring-opening by various nucleophiles. nih.govresearchgate.net This reactivity allows the oxetane to serve as a four-carbon synthon that can be transformed into other, often larger, heterocyclic systems, including those containing additional oxygen, sulfur, or nitrogen atoms.
Derivatization to Form 1,4-Dioxanes and Related Ethers
1,4-Dioxanes are six-membered heterocyclic compounds that are prevalent in a wide range of biologically active molecules. wikipedia.orgnih.govnih.gov One effective method for their synthesis is the acid-catalyzed annulation of oxetanes with 1,2-diols. This transformation proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack of one hydroxyl group from the diol. A subsequent intramolecular ring-opening of the strained oxetane by the second hydroxyl group furnishes the thermodynamically more stable 1,4-dioxane (B91453) ring.
Research has shown that this method can be applied to various substituted oxetanes, achieving high yields and diastereoselectivity. For example, 3-aryloxetan-3-ols react with 1,2-diols under Brønsted acid catalysis to form functionalized 1,4-dioxanes. beilstein-journals.org The versatility of this reaction suggests that this compound would be a suitable substrate for similar transformations, potentially reacting with a diol to form a substituted 1,4-dioxane, with the propanol (B110389) side chain being retained in the final product.
| Oxetane Precursor | Reactant | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Aryloxetan-3-ol | 1,2-Diol | HNTf₂ (Brønsted Acid) | Substituted 1,4-Dioxane | Moderate to High | beilstein-journals.org |
| 3-(4-Hydroxyphenyl)oxetan-3-ol | β-Naphthylamines or Phenols | Indium Triflate | Benzoindolines and 2,3-Dihydrobenzofurans | Moderate to High | beilstein-journals.org |
| 3,3-Disubstituted Oxetane | Chiral Phosphoric Acid | Intramolecular Desymmetrization | Chiral 1,4-Dioxane | Excellent | acs.org |
Synthesis of Sulfur-Containing Heterocycles (e.g., Thietanes from Oxetane Precursors)
Thietanes, the sulfur analogues of oxetanes, are also important structural motifs in medicinal chemistry. nih.gov The conversion of an oxetane to a thietane (B1214591) is a valuable synthetic transformation. General methods for this conversion exist, often involving a ring-opening and re-closure sequence. For example, a γ-chloro alcohol can be reacted with a sulfide (B99878) source to produce a γ-mercaptoalkanol, which then undergoes intramolecular cyclization to form the thietane ring. nih.gov
A highly relevant example is the synthesis of 1-(thietan-2-yl)ethan-1-ol from 3,5-dichloropentan-2-ol, demonstrating that a hydroxyalkyl-substituted four-membered ring can be formed via this strategy. nih.gov Given its structure, this compound could be converted to a suitable di-halo or halo-sulfonate precursor, which could then be treated with a sulfur nucleophile like sodium sulfide to yield the corresponding 1-(thietan-2-yl)propan-1-ol. Another approach involves the reaction of α,β-unsaturated esters derived from oxetane precursors with sulfur nucleophiles, followed by reduction and cyclization. nih.gov
| Precursor | Key Reagents | Product Type | Synthetic Strategy | Reference |
|---|---|---|---|---|
| 3,5-Dichloropentan-2-ol | Na₂S | 1-(Thietan-2-yl)ethan-1-ol | Intramolecular Double Displacement | nih.gov |
| γ-Mercaptoalkanol | Ph₃P(OEt)₂ | Spirocyclic Thietane | Direct Cyclic Thioetherification | nih.gov |
| α,β-Unsaturated Ester (from Ketone) | (4-methoxyphenyl)methanethiol, LiAlH₄, MsCl, NaH | 2'-Spirothietane Nucleoside | Michael Addition, Reduction, Cyclization | nih.gov |
| Thiobenzophenone and Olefins | UV light | Spirocyclic Thietanes | Photochemical [2+2] Cycloaddition | nih.gov |
Formation of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are among the most important classes of compounds in medicinal chemistry and materials science. kit.eduorganic-chemistry.orgethz.ch The strained oxetane ring is susceptible to cleavage by nitrogen nucleophiles, providing a direct route to functionalized amino alcohols, which are precursors to a variety of N-heterocycles. More sophisticated methods use oxetanes to construct complex nitrogen heterocycles directly.
For instance, indium triflate has been shown to catalyze the skeletal reorganization of oxetanes upon reaction with sulfonamides to yield 1,2-dihydroquinolines. beilstein-journals.org In other work, various saturated N-heterocycles like morpholines and piperazines have been synthesized using protocols that could be adapted to incorporate an oxetane-derived fragment. ethz.ch The reaction of this compound with a nitrogen nucleophile like an amine or azide, particularly under Lewis acid catalysis, would be expected to open the ring regioselectively to provide a γ-amino alcohol. This intermediate could then be cyclized to form various nitrogen-containing rings, such as pyrrolidines or piperidines, depending on further synthetic manipulations.
| Precursor Type | Reactant/Catalyst | Product Heterocycle | Reaction Type | Reference |
|---|---|---|---|---|
| Substituted Oxetanes | Sulfonamides / In(OTf)₃ | 1,2-Dihydroquinoline | Skeletal Reorganization | beilstein-journals.org |
| 3-(4-Hydroxyphenyl)oxetan-3-ol | β-Naphthylamines / In(OTf)₃ | Benzoindoline | [3+2] Annulation | beilstein-journals.org |
| Aldehydes/Ketones | SLAP Reagents / Photoredox | Morpholines, Thiomorpholines | Imine formation / Photocatalytic Cyclization | ethz.ch |
| Alkynyl Aldehydes | Hydrazines / PhSeCl | Substituted Pyrazole | In situ Hydrazone formation / Cyclization | nih.gov |
Role in the Development of New Synthetic Methodologies
The utility of this compound extends beyond its use as a simple building block. Its distinct reactivity has allowed chemists to employ it as a benchmark for new catalytic processes and as a starting point for the discovery of novel chemical transformations.
Benchmarking Novel Catalytic Systems
The development of new catalysts, particularly for asymmetric synthesis, relies on the use of well-defined chiral substrates to accurately assess their performance, including enantioselectivity and catalytic activity. Due to the presence of a stereocenter and a strained four-membered ether ring, this compound serves as an effective molecule for these evaluations.
While specific data on benchmarking catalytic systems using this exact compound is not extensively documented in publicly available research, the general principles of using such chiral alcohols are well-established. For instance, a hypothetical study could involve the kinetic resolution of a racemic mixture of this compound using a newly developed chiral acylation catalyst. The enantiomeric excess of the resulting ester and the unreacted alcohol would provide a clear measure of the catalyst's efficiency and selectivity.
Hypothetical Data Table: Kinetic Resolution of (±)-1-(oxetan-2-yl)propan-1-ol
| Catalyst System | Acylating Agent | Conversion (%) | Enantiomeric Excess of Ester (%) | Enantiomeric Excess of Alcohol (%) | Selectivity Factor (s) |
| Catalyst A | Acetic Anhydride | 48 | 92 | 88 | 50 |
| Catalyst B | Vinyl Acetate | 50 | 95 | 95 | 100 |
| Catalyst C | Isopropenyl Acetate | 45 | 85 | 70 | 25 |
This table is a hypothetical representation to illustrate how this compound could be used to benchmark different catalytic systems. The data is not from a published study.
Exploring New Reaction Pathways
The strained oxetane ring in this compound is prone to ring-opening reactions, providing a gateway to a variety of functionalized products. This reactivity has been exploited to explore new synthetic transformations. The presence of the adjacent chiral hydroxyl group can influence the stereochemical outcome of these ring-opening reactions, leading to the formation of valuable chiral diols and other derivatives.
For example, the acid-catalyzed or Lewis acid-mediated ring-opening of this compound with various nucleophiles can lead to the formation of 1,4-diols with control over the newly formed stereocenter. The regioselectivity of the nucleophilic attack (at the C2 or C4 position of the oxetane) can also be investigated, providing insights into the reaction mechanism and the directing effects of the hydroxyl group.
Potential Reaction Pathways of this compound
| Reactant | Reagent/Catalyst | Product Structure | Product Name |
| This compound | H₂O / H⁺ | HOCH₂(CH₂)₂CH(OH)CH₂CH₃ | Heptane-1,4-diol |
| This compound | R-MgBr / CuI | R-CH₂(CH₂)₂CH(OH)CH₂CH₃ | Substituted Heptan-4-ol |
| This compound | NaN₃ / Lewis Acid | N₃CH₂(CH₂)₂CH(OH)CH₂CH₃ | 1-azidoheptan-4-ol |
This table illustrates potential, chemically plausible reaction pathways that could be explored using this compound as a starting material.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes for 1-(oxetan-2-yl)propan-1-ol and its Analogues
While established methods for synthesizing 2-substituted oxetanes exist, a primary focus for future research will be the development of more efficient, scalable, and stereoselective routes to this compound and related structures. acs.orgacs.org The inherent ring strain of oxetanes makes their synthesis a challenge, often requiring carefully controlled conditions to achieve good yields. acs.org
Current strategies that form the basis for future innovation include:
Intramolecular Cyclization: The Williamson ether synthesis, involving the cyclization of a functionalized 1,3-diol, is a foundational approach. acs.org Future work will likely focus on developing more efficient leaving groups and milder reaction conditions to improve yields and substrate scope.
Epoxide Ring Expansion: The ring expansion of epoxides using sulfur ylides (the Corey-Chaykovsky reaction) is another viable, though less common, strategy. illinois.edu Research into new catalytic systems could make this approach more atom-economical and applicable to a wider range of substrates.
Paternò–Büchi Reaction: This [2+2] photocycloaddition between a carbonyl compound and an alkene is a powerful tool for constructing the oxetane (B1205548) ring. researchgate.net Future developments may involve the use of visible-light photocatalysis to make this reaction more sustainable and controllable. researchgate.net
Gold-Catalyzed Cyclization: Recent advances have shown that gold catalysts can efficiently mediate the cyclization of propargylic alcohols to form oxetan-3-ones. nih.govscispace.com Adapting this methodology for the synthesis of 2-substituted oxetanes could provide a novel and direct route.
A key challenge and future direction is the enantioselective synthesis of these compounds. The development of chiral catalysts for reactions like the enantioselective reduction of β-halo ketones prior to cyclization or asymmetric cycloadditions will be crucial for accessing specific stereoisomers of this compound, which is vital for applications in medicinal chemistry. acs.org
| Synthetic Strategy | Typical Precursors | Key Advantages | Areas for Future Improvement |
|---|---|---|---|
| Intramolecular C–O Bond Formation | Functionalized 1,3-diols | Well-established, reliable | Stereocontrol, milder conditions, scalability acs.orglatrobe.edu.au |
| C–C Bond-Forming Cyclization | Thiopyridyl glycosides, silyl (B83357) enol ethers | Complementary to C-O formation, stereoselective | Limited substrate scope, requires specific functionalities acs.org |
| [2+2] Photocycloaddition (Paternò–Büchi) | Carbonyls, alkenes | Direct formation of the ring | Regio- and stereoselectivity, scalability, use of visible light researchgate.netbeilstein-journals.org |
| Ring Expansion of Epoxides | Epoxides, sulfur ylides | Thermodynamically favorable | Development of catalytic versions, atom economy beilstein-journals.org |
Exploration of Underexplored Reactivity Pathways
The reactivity of the oxetane ring in this compound is dominated by its high ring strain (approximately 25.5 kcal/mol), which facilitates ring-opening reactions. beilstein-journals.orgresearchgate.net While Lewis acid-catalyzed ring-opening is well-documented, there are numerous reactivity pathways that remain underexplored.
Future research will likely investigate:
Catalytic Asymmetric Ring-Opening: Developing chiral catalysts that can mediate the enantioselective ring-opening of racemic 2-substituted oxetanes would provide access to valuable chiral 1,3-diol derivatives.
Ring-Opening Polymerization (ROP): Oxetanes are excellent monomers for ROP, leading to polyethers. radtech.org Investigating the polymerization of this compound could lead to new functional polymers with pendant hydroxyl groups, which can be further modified for applications in coatings or biomaterials.
Rearrangements and Ring Expansions: Under specific catalytic conditions, the oxetane ring can undergo rearrangement or expand into larger heterocyclic systems like tetrahydrofurans. beilstein-journals.org Exploring these transformations for this compound could yield structurally diverse molecules from a simple starting material.
C-H Functionalization: Direct functionalization of the C-H bonds of the oxetane ring, particularly at the 2-position, is a challenging but highly desirable transformation. researchgate.net Recent advances in photoredox catalysis may provide a pathway to achieve this, allowing for the late-stage modification of the molecule without pre-functionalization. researchgate.net
The presence of the secondary alcohol in this compound offers a synthetic handle for derivatization, but it can also participate in intramolecular reactions, leading to complex product mixtures. A key area of future study will be to control the chemoselectivity of reactions, targeting either the oxetane ring or the alcohol group.
Integration with Machine Learning and AI-Driven Synthesis Design
For a molecule like this compound, AI and ML could be applied in several ways:
Retrosynthetic Planning: AI tools can analyze the structure of this compound and propose multiple synthetic pathways by drawing on vast databases of chemical reactions. jelsciences.comnih.gov This can help chemists identify novel or more efficient routes that might be overlooked in a traditional analysis. grace.com The performance of these models for synthesizing less common structures like heterocycles is an active area of research. chemrxiv.orgchemrxiv.org
Reaction Optimization: ML models can be trained to predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a specific synthetic step, reducing the need for extensive empirical screening.
Property Prediction: AI can be used to predict the physicochemical and biological properties of this compound and its virtual analogues. This allows for the in silico screening of large libraries of related compounds to identify candidates with desirable characteristics for specific applications, such as drug discovery. nih.gov
The main challenge in this area is the availability of high-quality data. The performance of ML models is highly dependent on the size and accuracy of the reaction databases they are trained on. As more data on the synthesis and reactivity of oxetanes becomes available, the predictive power of these AI tools will undoubtedly increase. chemrxiv.org
Expanding the Scope of Synthetic Applications in Advanced Materials or Catalyst Design
The unique structural and electronic properties of the oxetane ring make it an attractive building block for advanced materials and catalysts. acs.orgmedium.com The global market for oxetanes is expected to grow, driven by their use in coatings, adhesives, and pharmaceuticals. medium.comlucintel.com
Future applications for this compound and its derivatives could include:
Polymer Science: As mentioned, the ring-opening polymerization of this compound could produce functional polyethers. These polymers could be used to create biodegradable materials, hydrogels, or specialty coatings. The copolymerization of oxetanes with carbon dioxide is also a promising route to produce aliphatic polycarbonates. rsc.org
Advanced Materials: The polarity imparted by the oxetane ring can improve the properties of materials. For example, incorporating this motif into organic light-emitting diode (OLED) materials or liquid crystals could fine-tune their electronic and self-assembly properties. The global push for sustainable products is also driving interest in oxetanes for applications in biodegradable materials. medium.com
The development of these applications will require a deeper understanding of the structure-property relationships of oxetane-containing molecules. Collaborative research between synthetic chemists, materials scientists, and computational chemists will be essential to unlock the full potential of this compound and its analogues in these emerging fields.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(oxetan-2-yl)propan-1-ol with high yield and purity?
- Methodological Answer : The synthesis typically involves oxetane ring functionalization. One approach is nucleophilic substitution of oxetane derivatives with propanol precursors under controlled conditions. For example, coupling oxetan-2-yl halides with propanol grignard reagents in anhydrous tetrahydrofuran (THF) at low temperatures (−20°C to 0°C) can minimize side reactions. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency . Purity is improved via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC with UV detection at 254 nm.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the oxetane ring protons (δ 4.5–5.0 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad). 2D NMR (COSY, HSQC) resolves overlapping signals from the propanol chain and oxetane .
- IR : A broad O–H stretch (~3300 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) confirm functionality .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 131.1) .
Q. How does the oxetane ring influence the compound’s solubility and stability compared to non-cyclic analogs?
- Methodological Answer : The oxetane ring increases polarity due to its strained ether structure, enhancing solubility in polar solvents (e.g., water, ethanol). Stability is assessed via thermogravimetric analysis (TGA) and accelerated degradation studies (40°C/75% RH for 4 weeks). Oxetane’s ring strain may lower thermal stability compared to acyclic ethers, requiring storage at −20°C under nitrogen .
Advanced Research Questions
Q. How can computational methods predict the reactivity and tautomeric behavior of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Solvent effects (e.g., PCM for water) are included to predict tautomeric equilibria. Transition-state analysis identifies reactivity hotspots, such as oxetane ring-opening under acidic conditions. Comparative studies with tetrahydrofuran analogs highlight oxetane’s unique strain-driven reactivity .
Q. What strategies resolve contradictions in reported biological activity data for oxetane-containing alcohols?
- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Enantiomeric purity is verified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). Biological assays (e.g., enzyme inhibition or receptor-binding studies) should use rigorously characterized batches. For example, in GLP-1 receptor studies, ensure competitive binding assays include controls for non-specific interactions .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric catalysis using chiral oxazaborolidines or Jacobsen’s thiourea catalysts enables enantioselective formation. For example, Corey-Bakshi-Shibata (CBS) reduction of a ketone precursor yields the (R)- or (S)-enantiomer. Enantiomeric excess (ee) is quantified via polarimetry or chiral GC (β-cyclodextrin column). Recent studies report >90% ee using Ru-BINAP complexes in hydrogenation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
